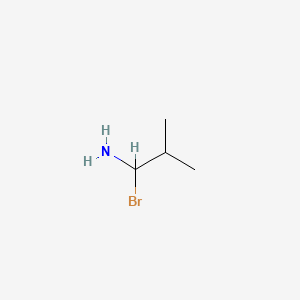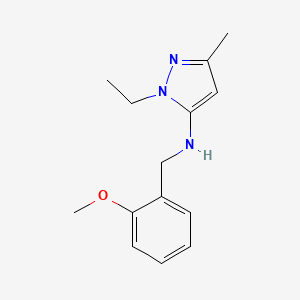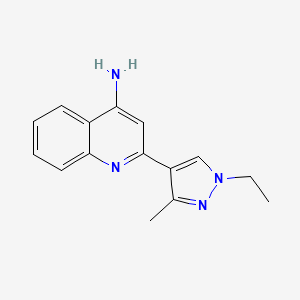
1-Bromo-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methylpropan-1-amine is an organic compound with the molecular formula C4H10BrN It is a brominated amine, where a bromine atom is attached to a carbon atom that is also bonded to a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the bromination of 2-methylpropan-1-amine. This reaction typically uses hydrobromic acid (HBr) or bromine (Br2) as the brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or nitriles, while reduction can lead to the formation of primary amines.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Formation of 2-methylpropan-1-ol or other substituted amines.
Elimination: Formation of 2-methylpropene.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Scientific Research Applications
1-Bromo-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylpropan-1-amine involves its reactivity as a brominated amine. The bromine atom makes the compound a good leaving group, facilitating substitution and elimination reactions. The amine group can participate in hydrogen bonding and nucleophilic attacks, making it versatile in various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new compounds.
Elimination: The compound can lose a bromine atom and a hydrogen atom to form alkenes.
Oxidation and Reduction: The amine group can be oxidized or reduced, leading to different functional groups.
Comparison with Similar Compounds
1-Bromo-2-methylpropan-1-amine can be compared with other brominated amines and similar compounds:
1-Bromo-2-methylpropane: Lacks the amine group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-2-methylpropan-1-amine: Has a different substitution pattern, leading to different reactivity and applications.
2-Methylpropan-1-amine: Lacks the bromine atom, making it less reactive in elimination reactions.
Uniqueness: this compound is unique due to its combination of a bromine atom and an amine group, providing a balance of reactivity and versatility in chemical transformations.
Properties
Molecular Formula |
C4H10BrN |
|---|---|
Molecular Weight |
152.03 g/mol |
IUPAC Name |
1-bromo-2-methylpropan-1-amine |
InChI |
InChI=1S/C4H10BrN/c1-3(2)4(5)6/h3-4H,6H2,1-2H3 |
InChI Key |
WZEZJVUKBGDQKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746683.png)


![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746699.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746701.png)
![1-(2-fluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746718.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11746725.png)
![3-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746728.png)

![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746731.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11746739.png)
![1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746741.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11746750.png)
![(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B11746751.png)
